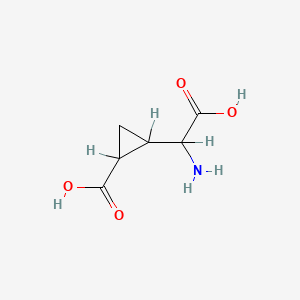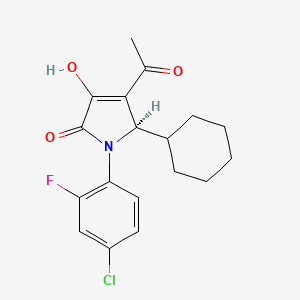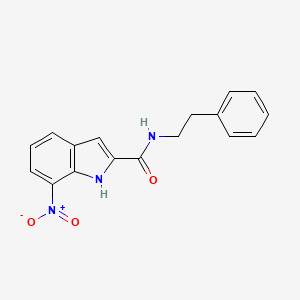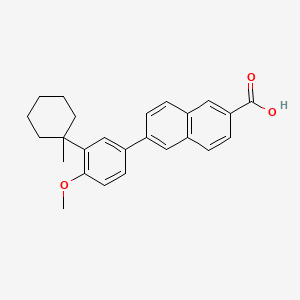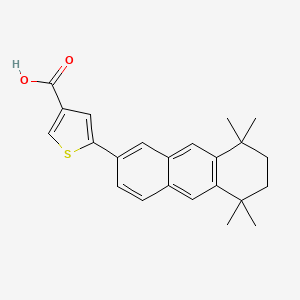
Céfalonium
Vue d'ensemble
Description
Cefalonium est un antibiotique céphalosporine de première génération principalement utilisé en médecine vétérinaire. Il est connu pour sa large activité antibactérienne, en particulier contre les bactéries Gram-positives, y compris les staphylocoques. Cefalonium est couramment utilisé pour traiter la mammite bovine, une infection du pis chez les vaches laitières .
Applications De Recherche Scientifique
Cefalonium has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: Investigated for its antibacterial properties and mechanisms of resistance in bacteria.
Medicine: Primarily used in veterinary medicine to treat infections in dairy cows, particularly bovine mastitis
Industry: Utilized in the development of new antibacterial agents and formulations for veterinary use.
Mécanisme D'action
Target of Action
Cefalonium, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides rigidity .
Mode of Action
Cefalonium acts by inhibiting the enzyme transpeptidase, usually following interaction with PBPs . Transpeptidase is responsible for the final stage of peptidoglycan synthesis. The inhibition of cell wall synthesis by Cefalonium produces unstable forms of the bacterium during reproduction, leading to cell lysis . Therefore, Cefalonium is bactericidal in its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by Cefalonium is the peptidoglycan biosynthesis pathway. By inhibiting the transpeptidase enzyme, Cefalonium disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall . This disruption leads to the formation of unstable bacterial forms during reproduction, which eventually lyse.
Pharmacokinetics
It is structurally related to cefaloridine, differing only by the presence of a carbamoyl moiety at the para-position of the pyridine ring . It is known that Cefalonium is used in veterinary medicine, particularly for the treatment of bovine mastitis, and is usually formulated as a solution for intramammary injection .
Result of Action
The primary result of Cefalonium’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping to control bacterial infections. Cefalonium has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria .
Action Environment
The action, efficacy, and stability of Cefalonium can be influenced by various environmental factors. While specific studies on Cefalonium are limited, it is known that factors such as temperature, pH, and the presence of other substances can affect the stability and activity of antibiotics in general. Furthermore, the specific environment within the host organism, such as the presence of other microorganisms and the host’s immune response, can also influence the efficacy of Cefalonium .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Cefalonium est synthétisé à partir de l'acide 7-amino-céphalosporanique. Les conditions de réaction impliquent généralement des températures basses (0-10 °C) et des ajustements du pH pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de cefalonium implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Cefalonium subit diverses réactions chimiques, notamment :
Oxydation : Cefalonium peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent convertir le cefalonium en ses alcools ou amines correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle bêta-lactame, conduisant à la formation de différents dérivés
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées sous des températures et des conditions de pH contrôlées pour assurer la formation du produit souhaité .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de cefalonium, tels que les sulfoxydes, les sulfones et les composés bêta-lactames substitués .
Applications de recherche scientifique
Cefalonium a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des antibiotiques bêta-lactames.
Biologie : Étudié pour ses propriétés antibactériennes et ses mécanismes de résistance chez les bactéries.
Médecine : Principalement utilisé en médecine vétérinaire pour traiter les infections chez les vaches laitières, en particulier la mammite bovine
Industrie : Utilisé dans le développement de nouveaux agents antibactériens et de formulations à usage vétérinaire.
Mécanisme d'action
Cefalonium exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles à la réticulation des couches de peptidoglycane dans la paroi cellulaire bactérienne. Cette inhibition conduit à l'affaiblissement de la paroi cellulaire et entraîne finalement la lyse cellulaire et la mort .
Comparaison Avec Des Composés Similaires
Composés similaires
Cefapirine : Une autre céphalosporine de première génération ayant une activité antibactérienne similaire.
Cefalotine : Connu pour son activité à large spectre et utilisé en médecine humaine et vétérinaire.
Cefaclor : Une céphalosporine de deuxième génération ayant une activité accrue contre les bactéries Gram-négatives
Unicité de Cefalonium
Cefalonium est unique en raison de son utilisation spécifique en médecine vétérinaire, en particulier pour le traitement de la mammite bovine. Sa structure, qui comprend un groupe thiophène-2-acétique et un groupe pyridinium, contribue à ses propriétés antibactériennes distinctes et à son spectre d'activité .
Propriétés
IUPAC Name |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZXNVLFJHCSAF-DNVCBOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045388 | |
| Record name | Cefalonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-21-3 | |
| Record name | Cefalonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefalonium [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefalonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEFALONIUM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefalonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefalonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFALONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2P920217W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefalonium?
A1: Cefalonium is a first-generation cephalosporin antibiotic. [, , , ] Like other β-lactam antibiotics, it acts by inhibiting bacterial cell wall synthesis. [, , , ] Cefalonium binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. [, ] This disruption of cell wall integrity leads to bacterial cell death.
Q2: What is the molecular formula and weight of Cefalonium?
A2: This information is not provided in the provided research excerpts. For comprehensive structural data, consult comprehensive chemical databases or the drug's official monograph.
Q3: Is there any information on the spectroscopic data of Cefalonium in the provided research?
A3: The provided research excerpts do not contain information on the spectroscopic data of Cefalonium.
Q4: Is there any research on Cefalonium's stability under various conditions?
A4: While specific stability studies are not detailed in these excerpts, one study mentions the use of Cefalonium in a dry cow treatment combined with an internal teat sealant (bismuth subnitrite). [] This application suggests that Cefalonium is formulated to remain stable and effective within the mammary gland environment.
Q5: What are the primary applications of Cefalonium?
A5: Cefalonium is mainly used to treat bacterial infections in livestock, particularly bovine mastitis caused by Gram-positive bacteria, including Staphylococcus aureus. [, , , , , ]
Q6: Has Cefalonium's efficacy been evaluated in clinical settings?
A6: Yes, several studies have investigated Cefalonium's efficacy in treating bovine mastitis. [, , , ] One study assessed the usefulness of Cefapirin and Cefalonium disks for susceptibility testing of Staphylococcus aureus isolates from bovine mastitis. [] Another study evaluated the effectiveness of dry cow therapy with Cefalonium in treating subclinical mastitis caused by Staphylococcus aureus. [] Additionally, research explored the impact of Cefalonium, administered alone or with a teat sealant, on postpartum mastitis in cows. []
Q7: Are there concerns about bacterial resistance to Cefalonium?
A7: Yes, bacterial resistance to Cefalonium, like other antibiotics, is a concern. One study investigated the antimicrobial resistance of maltose-negative Staphylococcus aureus in South African dairy herds, including resistance to Cefalonium. [] Another study explored the potential selection of Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli in bovine feces after intramammary Cefalonium administration. []
Q8: What analytical methods are used to detect and quantify Cefalonium?
A8: Several studies utilized high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to determine Cefalonium residues in milk and beef. [, , , ] Additionally, a colloidal gold immunochromatographic assay (GICA) was employed to detect Cefalonium residues in milk. []
Q9: Is there any information on the environmental impact of Cefalonium use in livestock?
A9: One study investigated antimicrobial usage on dairy farms and waste milk feeding practices in England and Wales, mentioning Cefalonium as a commonly used dry cow antibiotic. [] This study highlights the potential for Cefalonium residues to enter the environment through waste milk, raising concerns about selective pressure for antimicrobial resistance in bacteria.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


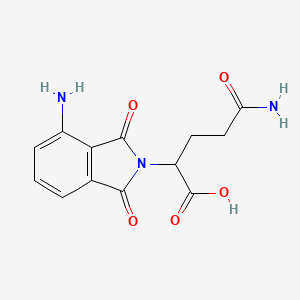
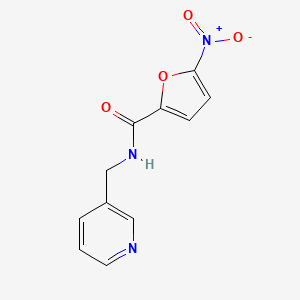
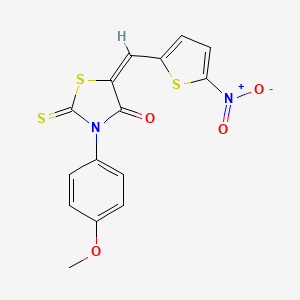

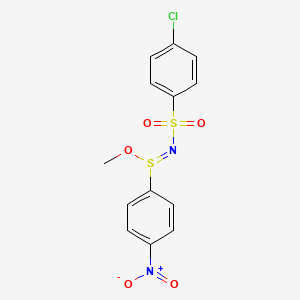

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

